molecular formula C8H9N5O4 B14560175 N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide CAS No. 61716-95-8

N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B14560175
CAS No.: 61716-95-8
M. Wt: 239.19 g/mol
InChI Key: VVHVPEDORONTLD-UHFFFAOYSA-N
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Description

N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a carbamoyl group, a nitro group, and a prop-2-en-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the nitro group: Nitration can be performed using nitric acid or other nitrating agents.

    Addition of the prop-2-en-1-yl group: This can be done through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.

    Substitution: The prop-2-en-1-yl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted pyrazoles: From substitution reactions involving the prop-2-en-1-yl group.

Scientific Research Applications

N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The nitro group could be involved in redox reactions, while the carbamoyl group might participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-Carbamoyl-3-nitro-1H-pyrazole-4-carboxamide: Lacks the prop-2-en-1-yl group.

    3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide: Lacks the carbamoyl group.

    N-Carbamoyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide: Lacks the nitro group.

Uniqueness

N-Carbamoyl-3-nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity.

Properties

CAS No.

61716-95-8

Molecular Formula

C8H9N5O4

Molecular Weight

239.19 g/mol

IUPAC Name

N-carbamoyl-3-nitro-1-prop-2-enylpyrazole-4-carboxamide

InChI

InChI=1S/C8H9N5O4/c1-2-3-12-4-5(6(11-12)13(16)17)7(14)10-8(9)15/h2,4H,1,3H2,(H3,9,10,14,15)

InChI Key

VVHVPEDORONTLD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)NC(=O)N

Origin of Product

United States

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